molecular formula C5H5BrClN5O B13489135 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride

2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride

Katalognummer: B13489135
Molekulargewicht: 266.48 g/mol
InChI-Schlüssel: XCGQYJDSBJXYDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is a synthetic compound belonging to the purine family It is characterized by the presence of an amino group at the 2-position, a bromine atom at the 8-position, and a purin-6-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride typically involves the bromination of a purine derivative followed by the introduction of an amino group. One common method involves the use of bromine and a suitable solvent to achieve bromination at the 8-position. Subsequent reactions introduce the amino group at the 2-position under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques such as phase transfer catalysis (PTC) to enhance reaction efficiency and yield . The use of specialized equipment and optimized reaction conditions ensures the consistent production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 8-position, while oxidation and reduction reactions can lead to changes in the oxidation state of the purine core .

Wirkmechanismus

The mechanism of action of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a bromine atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C5H5BrClN5O

Molekulargewicht

266.48 g/mol

IUPAC-Name

2-amino-8-bromo-1,7-dihydropurin-6-one;hydrochloride

InChI

InChI=1S/C5H4BrN5O.ClH/c6-4-8-1-2(9-4)10-5(7)11-3(1)12;/h(H4,7,8,9,10,11,12);1H

InChI-Schlüssel

XCGQYJDSBJXYDO-UHFFFAOYSA-N

Kanonische SMILES

C12=C(N=C(NC1=O)N)N=C(N2)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.